N-Desmethyl-2-chloro-vonoprazan
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Overview
Description
N-Desmethyl-2-chloro-vonoprazan is a chemical compound with the molecular formula C16H13ClFN3O2S and a molecular weight of 365.81 g/mol . It is a derivative of vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders . This compound is characterized by its unique structure, which includes a pyridin-3-ylsulfonylpyrrol-3-yl group, a 2-fluorophenyl group, and a 2-chloro substituent .
Preparation Methods
The synthesis of N-Desmethyl-2-chloro-vonoprazan involves several steps, starting with the preparation of the pyridin-3-ylsulfonylpyrrol-3-yl intermediate . This intermediate is then reacted with 2-fluorophenyl and 2-chloro substituents under specific reaction conditions to yield the final product . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Desmethyl-2-chloro-vonoprazan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Desmethyl-2-chloro-vonoprazan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference material for analytical studies and as a starting material for the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and its role in acid suppression . In industry, it is used in the development of new pharmaceuticals and as a quality control standard .
Mechanism of Action
The mechanism of action of N-Desmethyl-2-chloro-vonoprazan involves the inhibition of the H+, K±ATPase enzyme system in a potassium-competitive manner . This inhibition suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, preventing K+ from binding and inhibiting acid secretion .
Comparison with Similar Compounds
N-Desmethyl-2-chloro-vonoprazan is similar to other potassium-competitive acid blockers, such as vonoprazan and TAK-438 . it is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include proton pump inhibitors like omeprazole and lansoprazole, which also target the H+, K±ATPase enzyme system but through different mechanisms .
Properties
Molecular Formula |
C16H13ClFN3O2S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-16-11(9-19)8-15(13-5-1-2-6-14(13)18)21(16)24(22,23)12-4-3-7-20-10-12/h1-8,10H,9,19H2 |
InChI Key |
SGQAIUIAIANXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)CN)F |
Origin of Product |
United States |
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